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Compound of Interest

Compound Name: (R)-UT-155

Cat. No.: B610603 Get Quote

(R)-UT-155 is a potent selective androgen receptor degrader (SARD) that has demonstrated

significant activity in reducing wild-type and splice variant isoforms of the androgen receptor

(AR).[1] This guide provides an objective comparison of (R)-UT-155 with other relevant

compounds, supported by available experimental data, to assist researchers, scientists, and

drug development professionals in their evaluation of this compound.

Mechanism of Action
(R)-UT-155, along with its related compounds UT-69 and UT-155, functions by binding to the

amino-terminal transcriptional activation domain (AF-1) of the androgen receptor. This

interaction leads to the degradation of both wild-type AR and its splice variants, which are often

implicated in the development of castration-resistant prostate cancer.[1] Notably, this

mechanism is distinct from other steroid receptors that are typically ubiquitinated and degraded

after ligand binding.[1] The targeted degradation of AR variants makes these SARDs a

promising therapeutic strategy for advanced prostate cancer.[1]

Comparative Efficacy Data
While direct independent verification studies solely focused on replicating the initial findings for

(R)-UT-155 are not readily available in the public domain, comparative data from the initial

discovery can be used to assess its performance relative to other compounds. The inhibitory

potency of (R)-UT-155 and related SARDs has been shown to be greater than approved

androgen receptor antagonists.[1]
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Compound/Drug Target Reported Activity Cell Line(s)

(R)-UT-155
Androgen Receptor

(AR)

Potent selective AR

degrader

Prostate Cancer Cell

Lines

UT-155
Androgen Receptor

(AR)

Potent selective AR

degrader

Prostate Cancer Cell

Lines

UT-69
Androgen Receptor

(AR)

Potent selective AR

degrader

Prostate Cancer Cell

Lines

YM155 Survivin Inhibitor

IC50 of 24 nM

(without R1881), 3.85

nM (with 160 pM

R1881)

Prostate Cancer Cell

Lines

Adagrasib KRASG12C Inhibitor
Induces tumor

regression

KRASG12C-driven

human cell lines

BI-3406 SOS1 Inhibitor
Enhances Adagrasib

activity

KRASG12C-driven

human cell lines

TNO155 SOS1 Inhibitor
Enhances Adagrasib

activity

KRASG12C-driven

human cell lines

This table summarizes data from various studies to provide a comparative overview. Direct

head-to-head studies under identical experimental conditions may not be available for all

compounds.

Experimental Protocols
The following are generalized protocols for key assays used in the characterization of

compounds like (R)-UT-155.

Ligand Binding Assays

Ligand binding assays are crucial for determining the affinity and density of receptors for a

specific ligand.[2]

Objective: To measure the binding affinity of a compound to its target receptor.
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General Procedure:

Preparation of Receptor: A preparation containing the target receptor (e.g., a membrane

fraction) is aliquoted.[3]

Ligand Selection: A suitable labeled ligand (e.g., radiolabeled) is chosen.[3]

Incubation: Aliquots of the receptor preparation are incubated with various concentrations

of the labeled ligand at a defined temperature and in a specific buffer.[3] To determine the

inhibitory constant (Ki) of an unlabeled compound like (R)-UT-155, competition binding

experiments are performed by including the unlabeled compound in the incubation.

Separation and Measurement: Bound and free ligand concentrations are measured after

separating them.[3]

Data Analysis: The data is mathematically analyzed to determine key parameters such as

the dissociation constant (Kd) and the inhibitory constant (Ki).[3]

Cell Proliferation Assays

These assays are used to evaluate the effect of a compound on the growth of cancer cells.

Objective: To determine the concentration of a compound that inhibits cell growth by 50%

(IC50).

General Procedure:

Cell Seeding: Tumor cells are seeded in multiwell plates.

Compound Treatment: Cells are treated with a range of concentrations of the test

compound.

Incubation: The cells are incubated for a specific period (e.g., 72 hours).

Viability Measurement: Cell viability is assessed using a colorimetric assay (e.g., MTT or

SRB assay) or by cell counting.
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Data Analysis: The IC50 value is calculated by plotting cell viability against the compound

concentration.

Visualizing Molecular Interactions and Workflows
Androgen Receptor Degradation Pathway

The following diagram illustrates the proposed mechanism of action for (R)-UT-155 in

promoting the degradation of the androgen receptor.
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Caption: Proposed mechanism of (R)-UT-155-mediated androgen receptor degradation.

Experimental Workflow for IC50 Determination

This diagram outlines the typical workflow for determining the half-maximal inhibitory

concentration (IC50) of a compound.
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Caption: Standard workflow for determining the IC50 of a test compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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